molecular formula C16H17N3O4S B2747013 1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034302-39-9

1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2747013
CAS No.: 2034302-39-9
M. Wt: 347.39
InChI Key: DFZMJTNCNKCVKX-UHFFFAOYSA-N
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Description

The compound “1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . These types of structures are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine and pyrrolidine rings, along with the sulfonyl and phenyl groups, would contribute to the three-dimensional shape of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the pyrimidine ring might undergo reactions at the nitrogen atoms, and the sulfonyl group could potentially be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, and stability would be determined by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study outlined the synthesis of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. These compounds showed antimicrobial activities surpassing those of reference drugs, with derivatives containing one sulfone group being more effective against bacteria and fungi than those with two sulfone groups (Alsaedi et al., 2019).
  • Another research focused on the synthesis of enantiomerically pure pyrrolidines via 1,3-dipolar cycloadditions, utilizing sugar-derived enones and demonstrating the potential for creating compounds with defined stereochemistry (Oliveira Udry et al., 2014).

DNA Interaction and Cleavage

  • Sulfonyl ethanone oxime derivatives, when irradiated with UV, were found to effectively cleave DNA, offering insights into potential biotechnological and medical applications (Andreou et al., 2016).

Synthesis of Novel Heterocyclic Compounds

  • Research on acetoacetanilides for heterocyclic synthesis revealed an expeditious synthesis route for thienopyridines and other fused derivatives, contributing to the development of novel compounds with potential pharmacological applications (Harb et al., 2006).
  • Microwave-assisted synthesis methods were employed to create piperidine-containing pyrimidine imines and thiazolidinones with antibacterial activity, showcasing efficient synthetic strategies for bioactive molecules (Merugu et al., 2010).

Material Science Applications

  • The development of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines was reported, highlighting the potential for creating materials with high thermal stability and solubility in organic solvents (Wang et al., 2006).
  • Novel pyridine-containing diamine monomers were synthesized and used to create polyimides with good thermal stability, solubility, and mechanical properties, indicating applications in high-performance materials (Yan et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Compounds with similar structures have been found to have anti-tubercular activity , but without specific studies on this compound, it’s hard to predict its exact mechanism of action.

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and testing its biological activity. This could potentially lead to the discovery of new therapeutic applications .

Properties

IUPAC Name

1-[4-(3-pyrimidin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-12(20)13-3-5-15(6-4-13)24(21,22)19-10-7-14(11-19)23-16-17-8-2-9-18-16/h2-6,8-9,14H,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZMJTNCNKCVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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